![molecular formula C8H9FO2 B13589975 4-fluoro-2-[(1R)-1-hydroxyethyl]phenol CAS No. 156597-63-6](/img/structure/B13589975.png)
4-fluoro-2-[(1R)-1-hydroxyethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol is an organic compound with the molecular formula C8H9FO2. It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom at the 4-position and a hydroxyethyl group at the 2-position of the phenol ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(1R)-1-hydroxyethyl]phenol can be achieved through several methods. One common approach involves the use of fluorinated precursors and subsequent functionalization. For example, starting with 4-fluorophenol, the hydroxyethyl group can be introduced via a Grignard reaction or other nucleophilic addition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic reactions and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 4-fluoro-2-acetylphenol, while reduction can produce 4-fluoro-2-ethylphenol .
Applications De Recherche Scientifique
4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-[(1R)-1-hydroxyethyl]phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyethyl group can influence its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-[(1S)-1-hydroxyethyl]phenol: A stereoisomer with similar chemical properties but different biological activity.
4-Fluoro-2-(trifluoromethyl)phenol: A compound with a trifluoromethyl group instead of a hydroxyethyl group, leading to different reactivity and applications.
Uniqueness
4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyethyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
156597-63-6 |
|---|---|
Formule moléculaire |
C8H9FO2 |
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
4-fluoro-2-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3/t5-/m1/s1 |
Clé InChI |
GVMSCKDTKBWDIF-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)F)O)O |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)
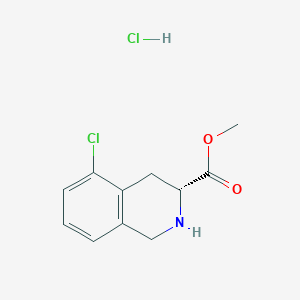
![4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B13589908.png)
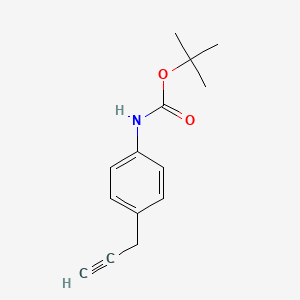

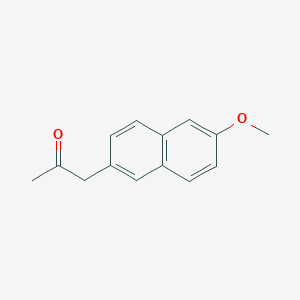
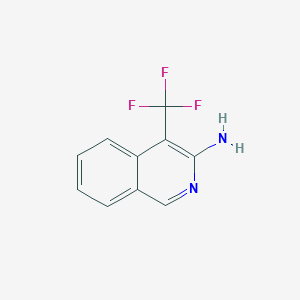
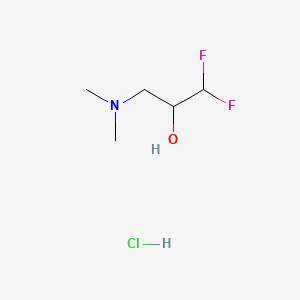

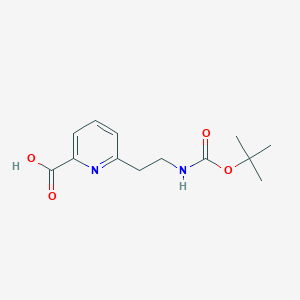
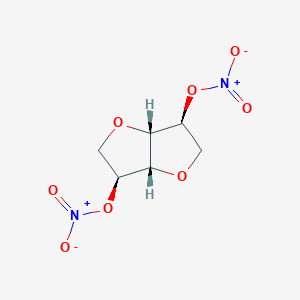

![4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride](/img/structure/B13589952.png)

